molecular formula C11H9NO3S B6386242 2-Methoxy-5-(thiophen-2-YL)nicotinic acid CAS No. 1261905-05-8

2-Methoxy-5-(thiophen-2-YL)nicotinic acid

Cat. No.: B6386242
CAS No.: 1261905-05-8
M. Wt: 235.26 g/mol
InChI Key: QRCZKBJDMRGYPF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-2-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a thiophene ring at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-2-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with thiophene-containing reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-2-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-2-yl)nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antifungal activity may be due to its ability to inhibit key enzymes involved in fungal cell wall synthesis . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(thiophen-2-yl)pyridine: Similar structure but lacks the carboxylic acid group.

    2-Methoxy-5-(thiophen-2-yl)benzoic acid: Similar structure but with a benzene ring instead of a pyridine ring.

    5-(Thiophen-2-yl)nicotinic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-5-(thiophen-2-yl)nicotinic acid is unique due to the presence of both a methoxy group and a thiophene ring on the nicotinic acid core. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-methoxy-5-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-10-8(11(13)14)5-7(6-12-10)9-3-2-4-16-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCZKBJDMRGYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686902
Record name 2-Methoxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-05-8
Record name 2-Methoxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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